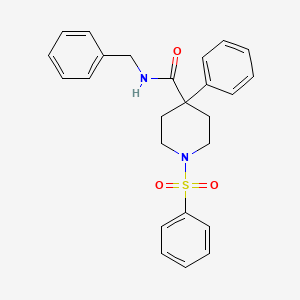![molecular formula C16H26N2O6 B4162882 N,N-dimethyl-N'-[2-(2-phenoxyethoxy)ethyl]-1,2-ethanediamine oxalate](/img/structure/B4162882.png)
N,N-dimethyl-N'-[2-(2-phenoxyethoxy)ethyl]-1,2-ethanediamine oxalate
説明
N,N-dimethyl-N'-[2-(2-phenoxyethoxy)ethyl]-1,2-ethanediamine oxalate, commonly known as DPPEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPEA is a white crystalline solid that is soluble in water and organic solvents. It is a derivative of ethylenediamine and contains two amino groups and two ether groups.
作用機序
The exact mechanism of action of DPPEA is not fully understood, but it is believed to act as an antioxidant and free radical scavenger. DPPEA may also modulate the activity of certain enzymes and receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
DPPEA has been shown to have a variety of biochemical and physiological effects, including the ability to reduce oxidative stress, enhance mitochondrial function, and improve cognitive function. DPPEA may also have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
DPPEA has several advantages for use in lab experiments, including its low toxicity and high solubility in both water and organic solvents. However, DPPEA can be difficult to synthesize and may be expensive, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on DPPEA, including further studies on its mechanism of action, its potential applications in the treatment of neurodegenerative diseases, and its use as a tool for studying oxidative stress and mitochondrial function. Additionally, further studies may be needed to optimize the synthesis method for DPPEA and to develop more cost-effective methods for producing the compound.
科学的研究の応用
DPPEA has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. In particular, DPPEA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N',N'-dimethyl-N-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2.C2H2O4/c1-16(2)10-8-15-9-11-17-12-13-18-14-6-4-3-5-7-14;3-1(4)2(5)6/h3-7,15H,8-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWKLQHHWYBCKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCOCCOC1=CC=CC=C1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-2-[(2-methylbutanoyl)amino]benzoic acid](/img/structure/B4162800.png)

![N'-[2-(2-butoxyphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162807.png)
![1-[4-(3-{[2-(dimethylamino)ethyl]amino}propoxy)phenyl]-1-propanone hydrochloride](/img/structure/B4162815.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl N-2-furoylglycylglycinate](/img/structure/B4162829.png)
![N,N-dimethyl-N'-[3-(3-phenoxyphenoxy)propyl]-1,2-ethanediamine hydrochloride](/img/structure/B4162834.png)
![N-[2-(dimethylamino)ethyl]-3-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4162835.png)

![N,N-dimethyl-N'-{2-[2-(3-methyl-4-nitrophenoxy)ethoxy]ethyl}-1,2-ethanediamine hydrochloride](/img/structure/B4162847.png)
![N-(3,4-dichlorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B4162851.png)
![5-oxo-N-1,3-thiazol-2-yl-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4162864.png)
![N-(2-methoxy-4-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4162871.png)
![N-[4-({[4-(acetylamino)phenyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B4162876.png)
